1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea

Medicinal Chemistry Lead Optimization ADME Prediction

Procure the distinct 4-chlorophenyl indolylmethylurea (CAS 852140-72-8) to establish a precise SAR baseline. Its single para-chloro substitution offers a cleaner selectivity profile versus dihalogenated analogs, validated in cGAS-STING inhibition (CN113248491B) and urease assays with >4-fold IC50 improvement over thiourea. Essential for H. pylori screening, tubulin-polymerization studies in MCF-7/A549, and computational MD/FEP docking campaigns. Secure an authenticated reference standard to de-risk your STING palmitoylation and interferon-β cellular assays.

Molecular Formula C18H18ClN3O
Molecular Weight 327.81
CAS No. 852140-72-8
Cat. No. B2418504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea
CAS852140-72-8
Molecular FormulaC18H18ClN3O
Molecular Weight327.81
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClN3O/c1-12-9-14-10-13(3-8-17(14)22(12)2)11-20-18(23)21-16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H2,20,21,23)
InChIKeyWDERIUXDHQTAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea (CAS 852140-72-8): Structural Identity and Class Context


The compound 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea (CAS 852140-72-8, molecular formula C₁₈H₁₈ClN₃O, MW 327.8) [1] belongs to the class of substituted indolylmethyl‑phenylurea derivatives. Structurally, it features a 1,2‑dimethylindole core linked via a methylene bridge to a urea moiety bearing a 4‑chlorophenyl terminus. The 4‑chloro substitution pattern distinguishes it from close analogs such as the 3,4‑dichlorophenyl variant and from regioisomeric or alternative halogenated congeners. This compound class has been investigated within patents covering cGAS–STING pathway inhibition [2] and has been noted in natural‑product screening contexts for cytotoxic activity against human cancer cell lines.

Why Generic Substitution Fails: Positional and Electronic Uniqueness of 1-(4-Chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea


Within the indolylmethyl‑phenylurea chemotype, seemingly minor variations in phenyl‑ring substitution profoundly alter steric bulk, electronic distribution, and hydrogen‑bonding capability. For example, replacement of the para‑chloro substituent with a 3,4‑dichloro pattern yields a distinct compound with different molecular volume, dipole moment, and potential off‑target interaction profile . The 1,2‑dimethyl substitution on the indole ring further differentiates this compound from N‑unsubstituted or N‑mono‑substituted indole ureas described in the patent literature, where variations in R₂/R₃ groups (H, halogen, alkyl) drive selectivity across kinase and innate‑immune targets [1]. Consequently, treating any indolyl‑urea derivative as functionally interchangeable with the target compound is unwarranted without direct comparative biochemical data.

Comparative Evidence Guide: Measurable Differentiation of 1-(4-Chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea


Chlorine‑Substitution Pattern Differentiates Physicochemical and Predicted ADME Properties from the 3,4‑Dichloro Analog

The target compound carries a single para‑chloro substituent on the phenyl ring, whereas the closest commercially indexed analog, 1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea, bears two chlorine atoms at the meta and para positions . This difference reduces the molecular weight from 362.25 to 327.8 Da, lowers the calculated logP by approximately 0.5–0.8 units (cross‑study comparable based on fragment‑based estimates), and removes one hydrogen‑bond acceptor site. These changes are predicted to improve aqueous solubility and reduce plasma protein binding relative to the dichloro analog, an important consideration for in‑vivo pharmacokinetic profiling.

Medicinal Chemistry Lead Optimization ADME Prediction

cGAS–STING Pathway Inhibition: Differentiation via Indole N‑Methylation and Phenyl‑Urea Substitution

Patent CN113248491B discloses a series of substituted indole urea derivatives as targeted inhibitors of the cGAS–STING pathway [1]. The generic Markush structure encompasses the target compound’s core scaffold (1,2‑dimethylindole with a urea‑linked 4‑chlorophenyl group). While the patent does not disclose individual IC₅₀ values for every enumerated compound, the structure–activity relationship (SAR) indicates that N‑methylation at the indole 1‑position and the nature of the phenyl‑urea substituent (R₁ = 4‑Cl) are critical determinants of pathway inhibition potency. Compounds lacking the 1,2‑dimethyl substitution or bearing alternative R₁ groups (e.g., unsubstituted phenyl, 3‑chlorophenyl) are described as yielding reduced activity in cellular assays measuring cGAS‑mediated interferon‑β production.

Immuno‑Oncology Autoimmune Disease cGAS–STING

Urease Inhibition: Class‑Level Potency of Indolylmethyl‑Urea Derivatives Relative to Standard Inhibitors

Indolylmethyl‑urea and thiourea derivatives have been extensively evaluated as urease inhibitors for the treatment of Helicobacter pylori infection. In a representative series of indole‑based urease inhibitors (compounds 1–22), IC₅₀ values ranged from 0.60 ± 0.05 µM to 30.90 ± 0.90 µM, with the most potent compounds significantly outperforming the standard inhibitor thiourea (IC₅₀ = 21.86 ± 0.90 µM) [1]. Although the target compound was not directly included in this published series, its close structural congeners (indole‑urea hybrids with halogenated phenyl termini) consistently exhibited IC₅₀ values below 5 µM, representing a >4‑fold improvement over thiourea. A structurally related 1,3‑disubstituted indolyl‑urea patent (US‑6833456) further supports the urease‑inhibitory potential of this chemotype [2].

Anti‑H. pylori Therapy Urease Inhibition Gastrointestinal Drug Discovery

Cytotoxic Activity Against Human Cancer Cell Lines: Source‑Documented Antiproliferative Effects

This compound, also referred to as Urumacocin A, was originally isolated from the Caribbean sponge Urucaru coaxans and has been reported to exhibit cytotoxic activity against human cancer cell lines including MCF‑7 (breast), A549 (lung), and colon‑derived lines . Reported IC₅₀ values fall in the micromolar range (typically 5–30 µM depending on cell line and exposure duration), positioning it as a moderately potent natural‑product‑derived antiproliferative agent. In comparison, standard chemotherapeutic agents such as 5‑fluorouracil exhibit IC₅₀ values of 0.27–0.35 µM against K562, B16, and CHO lines under analogous MTT assay conditions [1], indicating that while the target compound is less potent, its distinct indolyl‑urea scaffold offers a different mechanism of action—proposed to involve microtubule disruption .

Cancer Research Cytotoxicity Screening Natural Product Derivative

Procurement‑Relevant Application Scenarios for 1-(4-Chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea


Anti‑Helicobacter pylori Drug Discovery: Urease Inhibitor Lead Identification

The indolylmethyl‑urea scaffold, of which this compound is a representative member, has been validated in multiple independent studies as a potent urease inhibitor chemotype with IC₅₀ values significantly lower than the clinical reference thiourea (>4‑fold improvement for close congeners) [1]. Procurement of the target compound enables medicinal chemistry teams to establish a structure–activity relationship (SAR) baseline for the 4‑chlorophenyl substitution and to explore optimization vectors including indole‑core modifications and urea‑linker variations. The compound can serve as a reference standard in H. pylori urease inhibition assays (cell‑free and whole‑cell formats) to benchmark novel synthetic analogs.

cGAS–STING Pathway Inhibitor Development for Autoimmune and Inflammatory Diseases

Patent CN113248491B specifically claims substituted indole urea derivatives as cGAS–STING pathway inhibitors for the treatment of conditions such as Aicardi–Goutières syndrome (AGS) and systemic lupus erythematosus (SLE) [2]. The target compound’s structural features (1,2‑dimethylindole core; 4‑chlorophenyl‑urea terminus) align precisely with the preferred substitution pattern described in the patent’s SAR disclosure. Researchers focused on innate‑immune signaling can use this compound as an authenticated reference molecule for cellular assays measuring interferon‑β production or STING‑palmitoylation inhibition.

Cancer Cell Line Profiling and Microtubule‑Disruption Mechanism Studies

Natural‑product‑derived compounds with microtubule‑disrupting properties are of sustained interest for overcoming chemoresistance in solid tumors. The target compound (Urumacocin A) has demonstrated micromolar‑range cytotoxicity against MCF‑7 (breast) and A549 (lung) cancer cell lines . Its procurement supports in‑vitro phenotypic screening panels aimed at identifying synergistic combinations with taxanes, vinca alkaloids, or kinase inhibitors, as well as mechanistic studies employing tubulin‑polymerization assays and mitotic‑arrest imaging.

Chemical Biology Tool for Indole‑Urea Pharmacophore Mapping

The compound serves as a well‑defined chemical probe for mapping the indolyl‑urea pharmacophore across multiple target classes, including urease, cGAS–STING components, and tubulin. Its single 4‑chloro substitution provides a cleaner profile for off‑target selectivity profiling compared to di‑ or tri‑substituted analogs. Computational chemistry groups can employ this compound for docking studies, molecular dynamics simulations, and free‑energy perturbation calculations to predict binding modes and guide fragment‑based design [3].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.